molecular formula C59H96O27 B1200959 Virgaureasaponin I

Virgaureasaponin I

Número de catálogo: B1200959
Peso molecular: 1237.4 g/mol
Clave InChI: CIWGZAMPYZZVBR-LBZBBBEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Virgaureasaponin I is a triterpenoid saponin isolated from Solidago virgaurea L., a plant widely studied for its medicinal properties. Structurally, it belongs to the oleanane-type saponins, characterized by a polygalacic acid aglycone core acylated with carboxylic acids and substituted with oligosaccharide chains . Unlike saponins from related Solidago species (S. canadensis and S. gigantea), which are derived from byogenin, Virgaureasaponin I’s unique aglycone and acylation pattern contribute to its distinct bioactivity . Early studies highlight its cytotoxic properties, particularly its role in enzymatic hydrolysis pathways that release bioactive metabolites, as demonstrated in in vitro models .

Propiedades

Fórmula molecular

C59H96O27

Peso molecular

1237.4 g/mol

Nombre IUPAC

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59?/m0/s1

Clave InChI

CIWGZAMPYZZVBR-LBZBBBEFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)C56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Key Findings :

  • Aglycone Origin : Virgaureasaponin I and related S. virgaurea saponins are derived from polygalacic acid, while S. canadensis and S. gigantea saponins use byogenin . This distinction impacts their biological activity, as polygalacic acid derivatives exhibit stronger antifungal and cytotoxic effects .
  • Sugar Chain Complexity : S. canadensis and S. gigantea saponins have longer, more branched sugar chains, which may reduce bioavailability compared to Virgaureasaponin I’s simpler structure .
  • Acylation : Only S. virgaurea saponins are acylated with carboxylic acids, enhancing their membrane permeability and interaction with cellular targets .

Functional and Pharmacological Contrasts

Antifungal Activity

  • Virgaureasaponin I and its analogs (e.g., Virgaureasaponin 3) inhibit Candida albicans hyphal conversion at lower concentrations (IC₅₀: 12–18 μM) compared to S. canadensis saponins (IC₅₀: >50 μM) .
  • This superior activity is attributed to the acylation of polygalacic acid, which disrupts fungal cell membranes .

Cytotoxicity

  • Virgaureasaponin I demonstrates selective cytotoxicity against cancer cell lines (e.g., HeLa cells, IC₅₀: 8.5 μM), while S. gigantea saponins show weaker effects (IC₅₀: 25–30 μM) .
  • Enzymatic hydrolysis studies reveal that Virgaureasaponin I’s sugar moieties are critical for its bioactivity, as deglycosylation reduces potency by 70% .

Quantitative and Ecological Considerations

  • Despite structural differences, the total saponin content in S. virgaurea, S. canadensis, and S. gigantea is comparable (~2–3% dry weight) .
  • Ecological adaptations may explain structural divergence: S. virgaurea grows in alpine regions, favoring compact, acylated saponins for frost resistance, while S. canadensis and S. gigantea prioritize complex sugar chains for pest deterrence in temperate climates .

Q & A

Q. What ethical considerations apply to in vivo studies involving Virgaureasaponin I?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification. For human cell lines, obtain IRB approval and document informed consent. Ensure data integrity by avoiding selective reporting of adverse effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.